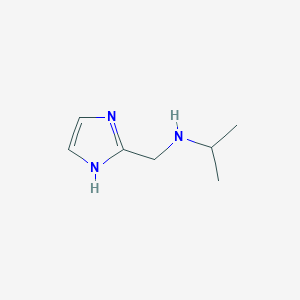

N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride

描述

Historical Context and Development

N-(1H-Imidazol-2-ylmethyl)propan-2-amine dihydrochloride (CAS: 543744-64-5) emerged as a compound of interest in the late 20th and early 21st centuries, driven by advancements in heterocyclic chemistry and the exploration of imidazole derivatives for biochemical applications. While its exact synthesis timeline remains undocumented in public literature, its structural motifs align with methodologies described in studies on histidine analogues and imidazole-containing ligands. The compound’s development likely stemmed from efforts to create small-molecule modulators for enzymatic or receptor-binding studies, given the imidazole ring’s prevalence in biological systems.

Nomenclature and Structural Classification

The systematic IUPAC name This compound reflects its composition:

Position Within Imidazole Derivative Hierarchy

This compound belongs to a subclass of imidazole-alkylamine derivatives , characterized by:

- Functionalization at the 2-position : The methylene-linked isopropylamine group distinguishes it from other imidazole derivatives (e.g., histidine, which has a carboxylate side chain).

- Salt forms : Unlike neutral imidazole compounds, its dihydrochloride form enhances solubility in polar solvents, making it suitable for aqueous-phase reactions.

Table 1 compares it with structurally related imidazole derivatives:

| Compound | Key Structural Feature | Biological Relevance |

|---|---|---|

| Histidine | Carboxylic acid side chain | Enzyme catalysis, metal binding |

| α-Methylhistamine | Methyl group on β-carbon of side chain | H₃ receptor ligand |

| N-(1H-Imidazol-2-ylmethyl)propan-2-amine | Isopropylamine side chain | Synthetic intermediate, ligand design |

Chemical and Structural Significance

The compound’s significance arises from:

- Dual basicity : The imidazole ring (pKa ~6.9) and primary amine (pKa ~10.7) enable pH-dependent protonation, facilitating interactions with biological targets.

- Coordination capacity : The imidazole nitrogen can act as a Lewis base, binding metal ions (e.g., Zn²⁺, Cu²⁺), a feature exploited in catalysis and metalloenzyme mimicry.

- Structural rigidity : The planar imidazole ring restricts conformational flexibility, favoring specific binding orientations in host-guest systems.

Its synthesis typically involves:

- Step 1 : Alkylation of 2-(chloromethyl)imidazole with isopropylamine.

- Step 2 : Salt formation via HCl treatment.

In research, this compound serves as a precursor for:

属性

IUPAC Name |

N-(1H-imidazol-2-ylmethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6(2)10-5-7-8-3-4-9-7/h3-4,6,10H,5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUWQYBSQNRPLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride typically involves the reaction of imidazole derivatives with appropriate alkylating agents. One common method involves the alkylation of imidazole with 2-chloropropane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its dihydrochloride salt form .

化学反应分析

Types of Reactions

N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate, various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield imidazole derivatives with reduced nitrogen atoms .

科学研究应用

Synthesis of N-(1H-imidazol-2-ylmethyl)propan-2-amine Dihydrochloride

The synthesis typically involves the reaction of 1H-imidazole derivatives with propan-2-amine under controlled conditions. This process may include:

- Formation of the Imidazole Ring : Utilizing precursors such as amidoximes or azido compounds.

- Substitution Reactions : The imidazole can undergo nucleophilic substitutions to form various derivatives.

- Dihydrochloride Salt Formation : The final product is often converted to its dihydrochloride salt for stability and solubility in biological assays.

Medicinal Chemistry

This compound is primarily utilized in medicinal chemistry for:

- Drug Development : Its unique structure allows for the design of novel therapeutic agents targeting various diseases.

- Biological Activity Studies : Interaction studies are essential to understand its potential effects on biological systems, particularly in enzyme inhibition and receptor modulation.

Chemical Biology

The compound serves as a tool in chemical biology for:

- Probe Development : It can be used to create probes that selectively bind to biological targets, aiding in the study of cellular mechanisms.

- Mechanism of Action Studies : Understanding how imidazole derivatives interact with biomolecules can provide insights into their pharmacological effects.

Organic Synthesis

In organic synthesis, this compound acts as:

- Building Block : It facilitates the construction of more complex molecules through multicomponent reactions.

- Catalyst or Ligand : Its imidazole structure can serve as a ligand in transition metal-catalyzed reactions, enhancing reaction efficiency.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

作用机制

The mechanism of action of N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the compound can interact with biological macromolecules such as proteins and nucleic acids, influencing their function and activity .

相似化合物的比较

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and its analogs:

*Inferred from structural analogs.

Key Observations:

Replacing the isopropyl group (target) with a cyclopropyl moiety (cyclopropanamine analog) decreases molecular weight and introduces conformational strain, which may alter binding affinity in biological systems .

Salt Form and Solubility: Dihydrochloride salts (e.g., target, QZ-3542) generally exhibit higher aqueous solubility than monohydrochlorides (e.g., ) or free bases, critical for in vitro assays .

Purity and Synthesis :

- Purity levels for analogs range from 95% (QZ-3542) to 98% (QA-0476, ), suggesting robust synthetic routes for imidazole-amine derivatives. However, purification challenges may arise with bulkier substituents .

Physicochemical and Functional Implications

生物活性

N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride is a compound of significant interest due to its diverse biological activities. This article will explore its mechanisms of action, biological effects, and potential applications based on various studies and findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The imidazole ring within the compound allows it to modulate enzyme activity and receptor signaling pathways, leading to various biological effects such as:

- Inhibition of Enzyme Activity : The compound may inhibit certain enzymes involved in critical biochemical pathways.

- Modulation of Receptor Signaling : It can interact with receptors, potentially altering physiological responses.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Research indicates that imidazole derivatives, in general, exhibit a broad range of antibacterial and antifungal activities. The following table summarizes some findings related to its antimicrobial efficacy:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 3.125 | |

| Escherichia coli | 12.5 | |

| Candida albicans | 0.0048 | |

| Bacillus mycoides | 0.0195 |

These results highlight the compound's potential as an effective antimicrobial agent against both Gram-positive and Gram-negative bacteria.

Neuroprotective Properties

The compound has also been studied for its neuroprotective effects, particularly through the inhibition of neuronal nitric oxide synthase (nNOS). This mechanism is crucial in targeting neurodegenerative disorders where excessive nitric oxide production is implicated. Selective inhibitors derived from imidazole structures have shown promise in enhancing neuroprotection by reducing oxidative stress and inflammation associated with neurodegeneration .

Case Studies and Research Findings

- Study on Antibacterial Activity : A study evaluated various imidazole derivatives, including this compound, against bacterial strains. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values suggesting strong efficacy .

- Neuroprotection Research : In a comparative analysis of nNOS inhibitors, compounds similar to N-(1H-imidazol-2-ylmethyl)propan-2-amine were shown to effectively cross the blood-brain barrier, providing insights into their potential therapeutic applications in treating neurodegenerative diseases .

- Structure-Activity Relationship (SAR) : Detailed SAR studies have revealed that modifications to the imidazole ring can enhance biological activity while maintaining selectivity for specific targets. This aspect is crucial for drug development as it allows for the optimization of pharmacological properties.

常见问题

Basic Questions

Q. What are the common synthetic routes for N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride, and what experimental conditions optimize yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, imidazole derivatives can be prepared by reacting primary amines with halogenated intermediates under reflux in polar aprotic solvents (e.g., DMF) with triethylamine as a base. Reaction optimization includes controlling temperature (e.g., reflux for 5 hours) and stoichiometric ratios of reagents, as demonstrated in the synthesis of structurally analogous imidazole-propanone derivatives . For dihydrochloride salt formation, hydrochloric acid is used in a post-synthesis protonation step, followed by recrystallization from ethyl acetate or methanol .

Q. How is this compound characterized to confirm structural integrity and purity?

- Methodological Answer : Characterization involves a combination of spectroscopic and analytical techniques:

- FT-IR : Identifies functional groups (e.g., imidazole C=N stretching at ~1600 cm⁻¹ and amine N-H bonds) .

- NMR (¹H/¹³C) : Confirms proton environments (e.g., imidazole protons at δ 7.0–7.5 ppm) and carbon backbone connectivity .

- Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns .

- Elemental Analysis : Ensures stoichiometric consistency of the dihydrochloride salt .

Advanced Research Questions

Q. What computational methods are employed to predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) is used to calculate electron density distributions, HOMO-LUMO gaps, and thermodynamic stability. Exact exchange terms improve accuracy for ionization potentials and electron affinities . Correlation-energy functionals (e.g., Colle-Salvetti) further refine predictions of non-covalent interactions, critical for understanding salt formation and solubility . Solvent effects are modeled using polarizable continuum models (PCM) .

Q. How does hydrogen bonding influence the crystallographic packing of this compound?

- Methodological Answer : X-ray crystallography reveals hydrogen-bonding networks between the imidazole N-H and chloride ions, forming R₂²(8) graph-set motifs. Directional interactions stabilize the crystal lattice, as observed in analogous imidazole salts . Thermal ellipsoid analysis and Hirshfeld surfaces quantify intermolecular interactions, while graph-set analysis classifies bonding patterns for predictive crystal engineering .

Q. What strategies are used to design derivatives of this compound for targeted biological activity (e.g., GPCR modulation)?

- Methodological Answer : Rational design focuses on modifying the propan-2-amine backbone or imidazole substituents to enhance binding affinity. For example:

- Bioisosteric Replacement : Substituting the imidazole ring with benzimidazole improves metabolic stability .

- Allosteric Site Targeting : Introducing bulkier alkyl groups (e.g., isopropyl) or aryl moieties enhances selectivity for GPCR subfamilies, as seen in related compounds .

- Structure-Activity Relationship (SAR) : High-throughput screening and molecular docking (e.g., with uPAR or CNS targets) guide iterative optimization .

Data Contradictions and Validation

- Synthesis Yield Variability : Conflicting reports on optimal reaction times (e.g., 5 hours vs. 12 hours for similar imidazole derivatives) suggest solvent polarity and temperature sensitivity. Validation via controlled kinetic studies is recommended .

- Computational vs. Experimental Bond Lengths : Minor discrepancies in DFT-predicted vs. crystallographic bond lengths (e.g., C-N in imidazole) highlight the need for dispersion-corrected functionals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。